molecular formula C19H23NO4S B2559819 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide CAS No. 941959-26-8

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide

Cat. No.: B2559819
CAS No.: 941959-26-8
M. Wt: 361.46
InChI Key: YNSMIUHTHGUIRN-UHFFFAOYSA-N
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Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core. The naphthalene sulfonamide moiety introduces aromatic bulk, which may influence solubility and intermolecular interactions.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c21-25(22,18-10-6-8-15-7-2-3-9-17(15)18)20-13-16-14-23-19(24-16)11-4-1-5-12-19/h2-3,6-10,16,20H,1,4-5,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSMIUHTHGUIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with naphthalene-1-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its naphthalene sulfonamide group and spirocyclic dioxane ring. Key structural comparisons include:

Compound Name Core Structure Substituents/Functional Groups Key Structural Notes
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide 1,4-Dioxaspiro[4.5]decane Naphthalene-1-sulfonamide High aromatic bulk; rigid spiro core
(S,E)-N-methyl-N-(2-methyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)allyl)-4-nitrobenzenesulfonamide (S08) 1,4-Dioxaspiro[4.5]decane Nitrobenzenesulfonamide; allyl chain Electron-withdrawing nitro group; flexible allyl spacer
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2-(2,6-dimethoxyphenoxy)ethanamine (9) 1,4-Dioxaspiro[4.5]decane 2,6-Dimethoxyphenoxyethylamine Ether linkage; methoxy groups enhance solubility
GUANADREL SULFATE 1,4-Dioxaspiro[4.5]decane Guanidine sulfate Ionizable guanidine group; antihypertensive activity
N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide Naphthalene disulfonamide Isopropylamine; methoxy groups Dual sulfonamide groups; catalytic potential

Key Observations :

  • Naphthalene vs.
  • Spirocyclic Core: Compounds with the 1,4-dioxaspiro[4.5]decane moiety exhibit enhanced rigidity, which may improve metabolic stability compared to non-spiro analogs .

Key Observations :

  • Yield Variability : Steric hindrance from bulky groups (e.g., naphthalene in the target compound) may reduce yields compared to smaller substituents (e.g., S08’s nitrobenzene, 91% yield) .
  • Purification : Column chromatography is frequently required for spirocyclic sulfonamides due to byproduct formation .

Spectroscopic Characterization

NMR and IR data highlight electronic environments:

Compound 1H NMR Shifts (Key Signals) 13C NMR Shifts (Key Signals) IR Features
Target Compound Anticipated aromatic protons (δ 7.5–8.5 ppm) Spiro core carbons (δ 60–100 ppm) S=O stretches (~1350 cm⁻¹)
Compound 9 δ 6.55 (2,6-dimethoxyphenoxy), δ 3.75 (OCH3) δ 153.2 (C-O), δ 56.1 (spiro C-O) N-H stretch (~3300 cm⁻¹)
S08 δ 8.2–8.4 (nitrobenzene), δ 5.4 (allyl CH2) δ 148.5 (NO2), δ 125–130 (allyl) NO2 asymmetric stretch (~1520 cm⁻¹)

Key Observations :

  • Aromatic vs. Aliphatic Signals : The target compound’s naphthalene group produces distinct aromatic shifts, absent in aliphatic analogs like S08 .
  • Functional Group Identification: IR confirms sulfonamide (S=O) and nitro (NO2) groups in related compounds .

Key Observations :

  • Therapeutic Potential: The target compound’s spiro core and sulfonamide group align with bioactive analogs (e.g., GUANADREL’s antihypertensive action) .
  • Diverse Applications : Naphthalene sulfonamides serve roles ranging from herbicides to synthetic intermediates, highlighting functional versatility .

Physical and Solid-State Properties

Compound Melting Point/State Crystal Packing Features Reference
Target Compound Likely amorphous solid Predicted N-H⋯O hydrogen bonds
Compound 9 (oxalate salt) 182–184°C Ionic lattice from oxalate counterion
N,N′-Diisopropyl-3,6-dimethoxynaphthalene-2,7-disulfonamide White solid Stabilized by van der Waals forces and H-bonding

Key Observations :

  • Salt Formation : Ionic salts (e.g., oxalate) improve crystallinity and purification feasibility .
  • Stability : Hydrogen bonding in sulfonamides enhances thermal stability .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a spirocyclic structure that includes a naphthalene moiety and a sulfonamide functional group. Its molecular formula is C22H27N1O4SC_{22}H_{27}N_{1}O_{4}S, with a molecular weight of approximately 367.46 g/mol. The spirocyclic framework contributes to its rigidity and may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with naphthalene-1-sulfonyl chloride under basic conditions, often using solvents like dichloromethane. The reaction parameters are critical for optimizing yield and purity.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antimicrobial properties. Studies have shown that sulfonamide derivatives can exhibit varying degrees of antibacterial activity against several pathogens. For instance, a related study demonstrated that novel sulfonamide derivatives exhibited moderate antimicrobial activity when tested against Gram-positive and Gram-negative bacteria using the agar dilution method .

Antioxidant Activity

Research indicates that sulfonamide derivatives possess antioxidant properties. The DPPH radical scavenging assay has been used to evaluate the antioxidant capacity of various sulfonamides, revealing that modifications in the chemical structure significantly affect their activity. For example, compounds with specific substituents at certain positions displayed enhanced radical scavenging abilities .

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes, particularly carbonic anhydrases (CAs). A study on related thiadiazole sulfonamide derivatives reported their inhibitory effects on different CA isoforms, suggesting potential therapeutic applications in cancer treatment due to selective inhibition of tumor-associated isoforms .

Study 1: Antimicrobial Screening

In a comparative study involving several sulfonamide derivatives, this compound was evaluated for its antimicrobial potency against a panel of bacteria. The results indicated that while it did not outperform traditional antibiotics, it retained significant activity against resistant strains .

Study 2: Antioxidant Evaluation

In another investigation focusing on antioxidant activity, the compound was subjected to DPPH and FRAP assays alongside other sulfonamides. It exhibited moderate antioxidant capacity with an IC50 value comparable to other known antioxidants in the class .

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